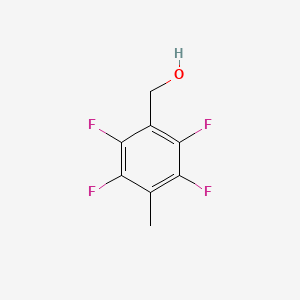

2,3,5,6-Tetrafluoro-4-methylbenzyl alcohol

Description

2,3,5,6-Tetrafluoro-4-methylbenzyl alcohol (CAS 79538-03-7) is a fluorinated aromatic alcohol with the molecular formula C₈H₆F₄O and a molecular weight of 194.13 g/mol . It is a white crystalline solid with a melting point of 201°C and is also referred to as 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol or TFXOH .

Properties

IUPAC Name |

(2,3,5,6-tetrafluoro-4-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O/c1-3-5(9)7(11)4(2-13)8(12)6(3)10/h13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCSTULKVNHEGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1F)F)CO)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370164 | |

| Record name | (2,3,5,6-Tetrafluoro-4-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79538-03-7 | |

| Record name | 4-Methyl-2,3,5,6-tetrafluorobenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79538-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,3,5,6-Tetrafluoro-4-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenemethanol, 2,3,5,6-tetrafluoro-4-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hydrogenation of 4-Methyl-2,3,5,6-tetrafluorobenzonitrile

A well-documented and practical method involves a two-step process starting from 4-methyl-2,3,5,6-tetrafluorobenzonitrile:

Step a: Hydrogenation to Benzylamine

The nitrile is hydrogenated to 4-methyl-2,3,5,6-tetrafluorobenzylamine using hydrogen gas and a metal catalyst such as palladium. The reaction conditions are mild, typically between 0°C and 60°C, and pressures from ambient to 10 bar. Suitable solvents include acetic acid or aqueous acetic acid, with a molar ratio of acetic acid to substrate between 2:1 to 10:1, preferably 4:1 to 6:1.

Step b: Conversion to Benzyl Alcohol

The benzylamine intermediate is converted to 2,3,5,6-tetrafluoro-4-methylbenzyl alcohol via a diazotization reaction using sodium nitrite in aqueous solution, followed by base treatment and pH adjustments. The product is extracted with dichloromethane and isolated by solvent evaporation, yielding high purity alcohol with an overall yield of approximately 73.8% from the nitrile precursor.

| Parameter | Conditions/Details |

|---|---|

| Catalyst | Palladium metal catalyst |

| Temperature (Hydrogenation) | 0–60°C |

| Pressure | Ambient to 10 bar |

| Solvent | Acetic acid or aqueous acetic acid |

| Molar ratio (AcOH:substrate) | 2–10:1 (preferably 4–6:1) |

| Diazotization agent | Sodium nitrite aqueous solution |

| Diazotization temperature | 25°C to 70°C |

| pH adjustments | pH 11–12 with NaOH, then pH 8 with HCl |

| Extraction solvent | Dichloromethane |

| Yield | 99.8% (step b), 73.8% overall from nitrile |

This method is noted for its efficiency and scalability, producing the target benzyl alcohol with high purity and yield.

Reduction of 2,3,5,6-Tetrafluoro-4-methylbenzoic Acid

Another synthetic approach involves the reduction of 2,3,5,6-tetrafluoro-4-methylbenzoic acid using sodium borohydride (NaBH4) in ethylene glycol dimethyl ether as the solvent. The reaction is conducted at temperatures below 30°C to control selectivity and avoid side reactions.

| Parameter | Conditions/Details |

|---|---|

| Reducing agent | Sodium borohydride (NaBH4) |

| Solvent | Ethylene glycol dimethyl ether |

| Temperature | Below 30°C |

| Reaction type | Reduction of carboxylic acid to benzyl alcohol |

| Industrial considerations | Larger-scale equipment and stringent control |

This method is commonly used in industrial settings for its straightforwardness, although it requires careful temperature control to maximize yield and purity.

Halogenation and Hydrogenation of 1,4-Bis(hydroxymethyl)-2,3,5,6-tetrafluorobenzene

An alternative route starts from 1,4-bis(hydroxymethyl)-2,3,5,6-tetrafluorobenzene:

Step i: Halogenation

The compound undergoes halogenation (chlorination or bromination) using aqueous hydrochloric or hydrobromic acid in a biphasic system with an inert, water-immiscible solvent such as toluene. The reaction temperature is maintained between 50°C and 150°C, preferably 75–100°C.

Step ii: Hydrogenation

The halomethyl intermediate is then hydrogenated in the presence of a base (e.g., alkali metal hydroxides or carbonates) to neutralize liberated hydrogen halide. Solvents such as alcohols, esters, or aromatic hydrocarbons are used.

This method is also employed for synthesizing intermediates for insecticide production, such as tefluthrin, by further reaction of the benzyl alcohol with acid chlorides.

| Parameter | Conditions/Details |

|---|---|

| Halogenating agents | Aqueous HCl or HBr |

| Solvent (halogenation) | Toluene (water-immiscible) |

| Temperature (halogenation) | 50–150°C (preferably 75–100°C) |

| Base (hydrogenation) | Alkali or alkaline earth metal hydroxides/carbonates |

| Solvent (hydrogenation) | Alcohols, esters, or aromatic hydrocarbons |

Alkylation of 2,3,5,6-Tetrafluoro-terephenylenedimethanol

A patented synthetic route for related compounds involves the alkylation of 2,3,5,6-tetrafluoro-terephenylenedimethanol with chloromethane in the presence of an alkaline substance under inert atmosphere and controlled temperature (40–80°C). Although this method targets methoxymethyl derivatives, it demonstrates the versatility of 2,3,5,6-tetrafluoro intermediates in functional group transformations relevant to benzyl alcohol derivatives.

Catalyst and Solvent Effects: Palladium catalysts in hydrogenation steps provide high selectivity and yield. Acetic acid solvents facilitate efficient hydrogenation and diazotization steps.

Temperature Control: Maintaining moderate temperatures (0–60°C for hydrogenation, 25–70°C for diazotization) is crucial to avoid side reactions and degradation.

pH Adjustments: Careful pH control during diazotization and subsequent base treatment ensures high conversion to the benzyl alcohol.

Yield and Purity: The two-step nitrile hydrogenation and diazotization method achieves yields up to 99.8% in the final step and approximately 73.8% overall, with high purity confirmed by chromatographic and spectroscopic analyses.

Scalability: The hydrogenation/diazotization process is amenable to scale-up with appropriate control of reaction parameters and solvent handling.

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Hydrogenation of Benzonitrile | 4-Methyl-2,3,5,6-tetrafluorobenzonitrile | H2, Pd catalyst, AcOH | 0–60°C, ambient to 10 bar | 73.8 overall | High purity, scalable |

| Reduction of Benzoic Acid | 2,3,5,6-Tetrafluoro-4-methylbenzoic acid | NaBH4 | <30°C, ethylene glycol dimethyl ether | Not specified | Industrial method, temperature sensitive |

| Halogenation & Hydrogenation | 1,4-Bis(hydroxymethyl)-2,3,5,6-tetrafluorobenzene | HCl/HBr, base, H2, solvents | 50–150°C (halogenation), base present (hydrogenation) | Not specified | Used for insecticide intermediates |

| Alkylation of Dimethanol | 2,3,5,6-Tetrafluoro-terephenylenedimethanol | Alkaline substance, chloromethane | 40–80°C, inert atmosphere | Not specified | For methoxymethyl derivatives |

The preparation of this compound is most efficiently achieved via hydrogenation of the corresponding nitrile followed by diazotization and hydrolysis steps, offering high yields and purity suitable for industrial applications. Alternative methods such as reduction of the benzoic acid or halogenation/hydrogenation sequences provide additional synthetic routes depending on available starting materials and desired scale. Careful control of reaction conditions, catalysts, solvents, and pH is critical to optimize yield and minimize byproducts.

The diversity of preparation methods reflects the compound’s importance as a versatile intermediate in fluorinated aromatic chemistry, particularly in the agrochemical sector.

Chemical Reactions Analysis

2,3,5,6-Tetrafluoro-4-methylbenzyl alcohol undergoes various chemical reactions, including:

The major products formed from these reactions include 2,3,5,6-tetrafluoro-4-methylbenzaldehyde, 2,3,5,6-tetrafluoro-4-methylbenzene, and various substituted derivatives .

Scientific Research Applications

Synthesis of Pesticides

One of the primary applications of 2,3,5,6-tetrafluoro-4-methylbenzyl alcohol is in the synthesis of pyrethroid pesticides. These compounds are known for their effectiveness as insecticides and acaricides. The alcohol serves as an important intermediate in the production of several active ingredients:

- Profluthrin : This compound is synthesized through a reaction involving this compound and norchrysanthemic acid ester derivatives. Profluthrin is notable for its low toxicity to mammals while being highly effective against a variety of pests .

- Tefluthrin : Another significant application involves the formation of tefluthrin esters from this compound. Tefluthrin is utilized in agricultural practices for its potent insecticidal properties .

Organic Synthesis

Beyond its role in pesticide formulation, this compound is valuable in organic synthesis as a reagent or intermediate:

- Synthesis of Fluorinated Compounds : The alcohol can be used to create various fluorinated organic compounds through reactions such as alkylation and acylation. Its unique fluorinated structure imparts desirable properties to the resulting compounds .

- Building Block for Complex Molecules : The compound is employed as a building block in the synthesis of more complex molecules that require fluorinated aromatic systems. This includes pharmaceuticals and agrochemicals where fluorine atoms enhance biological activity and stability .

Case Study 1: Development of Pyrethroid Insecticides

A study demonstrated the efficient synthesis of pyrethroid insecticides using this compound as a key intermediate. The research highlighted the advantages of using this compound over traditional non-fluorinated analogs due to enhanced efficacy and reduced environmental impact .

Case Study 2: Synthesis Methodologies

Research has focused on optimizing the synthesis methods for this compound to improve yield and reduce costs. One method involved hydrogenation processes using palladium catalysts under controlled conditions to achieve high purity and yield (up to 99%) for industrial applications .

Summary Table of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Pesticide Development | Synthesis of profluthrin | Low toxicity to mammals; effective pest control |

| Synthesis of tefluthrin | Potent insecticidal properties | |

| Organic Synthesis | Building block for fluorinated compounds | Enhanced biological activity |

| Reagent in alkylation/acylation reactions | Improved stability and reactivity |

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrafluoro-4-methylbenzyl alcohol involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present . The fluorine atoms in the compound enhance its binding affinity to target proteins, making it a potent modulator of biochemical pathways .

Comparison with Similar Compounds

Structural and Physical Differences

| Property | 2,3,5,6-Tetrafluoro-4-methylbenzyl Alcohol | 2,3,5,6-Tetrafluorobenzyl Alcohol |

|---|---|---|

| Molecular Formula | C₈H₆F₄O | C₇H₄F₄O |

| Molecular Weight | 194.13 g/mol | 180.10 g/mol |

| Melting Point | 201°C | Not reported |

| Key Substituent | 4-methyl group | No methyl group |

Functional and Application Differences

- Reactivity : The absence of the 4-methyl group in 2,3,5,6-tetrafluorobenzyl alcohol reduces steric hindrance and lipophilicity, making it less suited for hydrophobic pesticide formulations .

- Applications : Primarily used as an intermediate in organic synthesis rather than in commercial insecticides .

2,3,5,6-Tetrafluoro-4-methoxybenzyl Alcohol (CAS 35175-79-2)

Structural and Physical Differences

| Property | This compound | 2,3,5,6-Tetrafluoro-4-methoxybenzyl Alcohol |

|---|---|---|

| Molecular Formula | C₈H₆F₄O | C₈H₆F₄O₂ |

| Molecular Weight | 194.13 g/mol | 210.13 g/mol |

| Boiling Point | Not reported | 214.6°C (predicted) |

| Key Substituent | 4-methyl group | 4-methoxy group |

Functional and Application Differences

- Synthesis : The methoxy derivative is synthesized via selective methylation of tetrafluoroterephthalyl alcohol using dimethyl sulfate or methyl chloride .

- Applications : Used in dimefluthrin production and as a urinary biomarker for monitoring metofluthrin exposure in rats .

- Acidity : Higher pKa (~12.69) compared to the methyl variant, influencing solubility and reactivity .

2,3,5,6-Tetrafluoro-4-(methoxymethyl)benzyl Alcohol

Structural and Physical Differences

| Property | This compound | 2,3,5,6-Tetrafluoro-4-(methoxymethyl)benzyl Alcohol |

|---|---|---|

| Molecular Formula | C₈H₆F₄O | C₉H₈F₄O₂ |

| Molecular Weight | 194.13 g/mol | 224.15 g/mol |

| Key Substituent | 4-methyl group | 4-(methoxymethyl) group |

Functional Differences

- Synthesis : Produced via hydrolysis of 1,4-bis(methoxymethyl)-2,3,5,6-tetrafluorobenzene in sulfuric acid, followed by methylation .

- Applications : Intermediate in specialty chemical production; recovered yields (~9.2%) indicate challenges in industrial scalability .

Comparative Data Table

Research Findings and Trends

- Fluorine Impact : Fluorination enhances thermal stability and electronegativity, critical for pesticide efficacy .

- Substituent Effects : Methyl groups improve lipophilicity for insecticidal activity, while methoxy groups increase polarity for biomarker applications .

- Industrial Challenges : Scalability issues in methoxymethyl derivative synthesis highlight the need for optimized catalytic processes .

Biological Activity

2,3,5,6-Tetrafluoro-4-methylbenzyl alcohol (CAS Number: 79538-03-7) is an organofluorine compound characterized by its unique molecular structure, which includes four fluorine atoms substituted on a benzyl alcohol framework. This compound has garnered attention in various fields, particularly in chemistry and biology, due to its potential applications and biological activities.

- Molecular Formula : C₈H₆F₄O

- Molecular Weight : 194.126 g/mol

- Structure : The compound features a hydroxyl group (-OH) attached to a benzene ring that has four fluorine substituents at the 2, 3, 5, and 6 positions and a methyl group at the para position (4-position).

Biological Activity Overview

The biological activity of this compound is primarily investigated in the context of its role as a metabolite of certain pyrethroid pesticides. It serves as a biomarker for assessing human exposure to these pesticides and evaluating potential health risks.

The specific mechanism of action for this compound remains poorly defined; however, it is believed to interact with various biological systems through enzyme inhibition or activation. Its fluorinated structure may enhance its reactivity and influence its interactions within biological pathways.

Applications in Research

- Biochemical Assays : The compound is utilized as a probe in biochemical assays to study enzyme mechanisms.

- Pharmaceutical Synthesis : It serves as an intermediate in synthesizing pharmaceuticals that require fluorinated aromatic compounds for enhanced biological activity.

- Environmental Monitoring : As a metabolite of pyrethroid pesticides, it aids in assessing pesticide exposure levels in humans and the environment.

Study on Metabolic Pathways

Research indicates that this compound is involved in the metabolic degradation of pyrethroid pesticides. Its presence in biological samples can indicate exposure levels and potential health impacts associated with pesticide use .

Toxicological Assessments

A study focusing on the toxicological effects of fluorinated compounds highlighted that this compound exhibits lower toxicity compared to other organofluorine compounds. This finding suggests its potential safety as an intermediate in pesticide formulations .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Methylbenzyl alcohol | C₈H₁₀O | No fluorine substituents; more hydrophobic |

| 2-Fluoro-4-methylbenzyl alcohol | C₈H₇FO | Only one fluorine; less polar than tetrafluorinated |

| 2,3-Difluoro-4-methylbenzyl alcohol | C₈H₈F₂O | Two fluorines; different reactivity patterns |

| 2,3-Dichloro-4-methylbenzyl alcohol | C₈H₈Cl₂O | Chlorine substituents; different biological activity |

The presence of four fluorine atoms significantly alters the chemical properties of this compound compared to similar compounds. This substitution enhances its polarity and potential reactivity while influencing its biological interactions .

Q & A

Q. Key Factors Affecting Yield :

- Temperature Control : Excessive heat during fluorination can lead to side reactions (e.g., over-fluorination or ring degradation) .

- Catalyst Selection : Palladium-based catalysts in hydrogenation steps improve selectivity for the benzyl alcohol moiety .

How can researchers optimize the fluorination step to minimize byproducts?

Advanced Research Question

Optimization strategies include:

- Stepwise Fluorination : Gradual introduction of fluorine atoms using controlled stoichiometry reduces polyfluorinated byproducts .

- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance fluoride ion mobility in Halex reactions, improving reaction efficiency .

- Byproduct Analysis : LC-MS or GC-MS can identify intermediates like 2,3,5,6-tetrafluorobenzoic acid, enabling adjustments to reaction time or reagent ratios .

What analytical techniques are most effective for characterizing purity and structural integrity?

Basic Research Question

- NMR Spectroscopy : NMR resolves fluorine substituent positions, while NMR confirms the hydroxymethyl group (-CHOH) .

- HPLC-PDA : Quantifies purity (>98%) and detects trace impurities (e.g., residual phthalonitrile precursors) .

- Melting Point Analysis : Consistency with the reported 201°C (decomposition) indicates crystallinity and purity .

What are the challenges in scaling up laboratory synthesis to pilot-scale production?

Advanced Research Question

- Reaction Exotherms : Fluorination and Grignard reactions require precise temperature control to avoid runaway exotherms in large batches .

- Catalyst Recovery : Palladium catalysts are costly; implementing filtration or distillation systems improves recovery rates .

- Purification : Column chromatography is impractical at scale; recrystallization in ethanol/water mixtures offers a scalable alternative .

How does this compound function as an intermediate in pyrethroid insecticides, and what structural modifications enhance efficacy?

Advanced Research Question

- Role in Transfluthrin Synthesis : The alcohol group undergoes esterification with cyclopropanecarboxylic acid derivatives to form potent insecticides .

- Derivative Optimization : Introducing methoxymethyl groups (e.g., 4-methoxymethyl derivatives) increases vapor pressure, enhancing mosquito repellency .

How can researchers resolve contradictions in reported spectral data or physical properties?

Advanced Research Question

- Cross-Validation : Compare NMR chemical shifts across studies (e.g., -120 to -140 ppm for aromatic fluorines) to identify anomalies .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, resolving discrepancies in melting points or substituent orientations .

What safety protocols are critical when handling this compound in electrophilic reactions?

Basic Research Question

- Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to avoid skin contact or inhalation of fluorinated vapors .

- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of the hydroxymethyl group .

- Incompatibilities : Avoid strong oxidizers (e.g., HNO) and acid chlorides, which may cause violent decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.